8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
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Overview
Description
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound that has been used in scientific research for its unique properties. It is a purine derivative that has been shown to have potential as an anti-cancer agent, as well as other applications in biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is not fully understood, but it is believed to involve inhibition of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the amount of DNA available for replication, ultimately leading to cell death.
Biochemical and physiological effects:
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of cancer cells. In addition, it has been shown to protect neurons from oxidative stress, which is a factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as an anti-cancer agent.
Future Directions
There are several future directions for research on 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. One direction is to further investigate its potential as an anti-cancer agent, including optimizing its use in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves several steps. The starting material is 7-bromo-3-methyl-8-(3-methylbutyl)xanthine, which is reacted with sodium hydride and 3-chloropropan-1-ol to form 8-(3-hydroxypropylamino)-3-methyl-7-(3-methylbutyl)xanthine. This compound is then oxidized with potassium permanganate and hydrochloric acid to yield 8-(3-hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione.
Scientific Research Applications
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress.
properties
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-9(2)5-7-19-10-11(16-13(19)15-6-4-8-20)18(3)14(22)17-12(10)21/h9,20H,4-8H2,1-3H3,(H,15,16)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXNSCMREXPXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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